Timepidium bromide
Overview
Description
Timepidium bromide (INN) is an anticholinergic . It is used in the symptomatic treatment of visceral spasms . It is also used to relieve pain associated with various gastrointestinal disorders . The quaternary nitrogen prevents it from crossing the blood-brain barrier, so it is peripherally acting with no central side effects .
Molecular Structure Analysis
Timepidium bromide has a molecular formula of C17H22BrNOS2 . Its IUPAC name is 3- [bis (thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide . The SMILES representation is [Br-].COC1CC (C [N+] © ©C1)=C (C1=CC=CS1)C1=CC=CS1 .Physical And Chemical Properties Analysis
Timepidium bromide has an average molecular weight of 400.39 . It has a water solubility of 0.00963 mg/mL, a logP of -0.22, and a logS of -4.6 . It has a physiological charge of 1, a hydrogen acceptor count of 1, and a hydrogen donor count of 0 . It has a polar surface area of 9.23 Å2, a refractivity of 111.43 m3·mol-1, and a polarizability of 35.7 Å^3 .Scientific Research Applications
1. Cytofluorescence Localization in Neuroanatomic Research
Timepidium Bromide, similar to its analogue Ethidium Bromide, can be used as a marker of nucleic acids. In a study conducted by Hussain et al. (2004), propidium iodide, a compound related to ethidium bromide, was used in cytofluorescence to trace substances in the nervous system. This research demonstrated the potential of such compounds in neuroanatomic research, particularly for influencing DNA contents in various cell populations of the nervous system without causing primary injury to neighboring cells (Hussain et al., 2004).
2. Role in Fluorescence Detection and Quantification of Nucleic Acids
Ethidium Bromide, similar to Timepidium Bromide, is used in DNA studies due to its ability to intercalate with DNA and increase its fluorescence. Chib et al. (2014) studied the fluorescence properties of Ethidium Bromide in both free and DNA-bound forms, highlighting its importance in biomolecule dynamics studies and polarization assays. This research underscores the relevance of Timepidium Bromide analogues in the field of molecular biology and genetics (Chib et al., 2014).
3. Environmental Remediation
In the context of environmental science, research by Uera et al. (2007) on the phytoremediation potential of plants for Ethidium Bromide, an analogue of Timepidium Bromide, showed that certain plants can absorb these compounds from contaminated soil. This study highlights the potential application of Timepidium Bromide and its analogues in environmental remediation and management of toxic wastes from biotechnology research activities (Uera et al., 2007).
4. Development of Analytical Methods
A study by Lepore and Barak (2009) demonstrated the use of bromide as a tracer in studies of water and chemical transport. While this study specifically focused on bromide, it underscores the broader application of bromide compounds, including Timepidium Bromide, in developing analytical methods for environmental and geological research (Lepore & Barak, 2009).
Safety And Hazards
properties
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXMEPZSHLZFF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023672 | |
Record name | Timepidium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Timepidium bromide | |
CAS RN |
35035-05-3 | |
Record name | Timepidium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35035-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timepidium bromide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timepidium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIMEPIDIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.